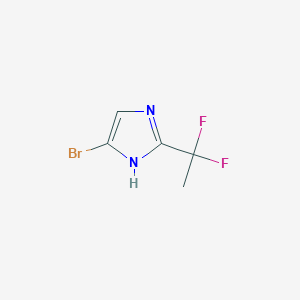

5-Bromo-2-(1,1-difluoroethyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-2-(1,1-difluoroethyl)pyridine” is a compound that has a molecular formula of C7H6BrF2N and a molecular weight of 222.03 g/mol . It appears as a colorless to yellow liquid .

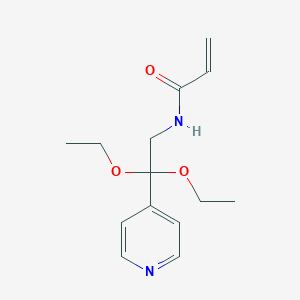

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(1,1-difluoroethyl)pyridine” includes a pyridine ring with a bromine atom at the 5th position and a 1,1-difluoroethyl group at the 2nd position .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 5-Bromo-1H-imidazole derivatives can be efficiently synthesized through palladium-catalyzed arylation reactions. These reactions are highly selective and yield various aryl-1H-imidazoles and diaryl-1H-imidazoles (Bellina, Cauteruccio, & Rossi, 2007).

- A regioselective synthesis method for 4,5-diaryl-1-methyl-1H-imidazoles, including cytotoxic derivatives, uses Pd-catalyzed direct C-5 arylation. This method is efficient for synthesizing imidazoles with various aryl groups (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Applications in Catalysis and Chemical Reactions

- Halogenated imidazoles, including 5-bromo-1-alkylimidazole derivatives, are used in Cu-catalyzed amidation, leading to new chiral imidazole catalysts for kinetic resolution of secondary alcohols (Wang, Zhang, Xie, & Zhang, 2014).

- The synthesis of complex arylated imidazoles demonstrates that C-H bonds in imidazoles are versatile functionalities, useful in various catalytic methods and for synthesizing diverse imidazole structures (Joo, Touré, & Sames, 2010).

Anticancer and Antimicrobial Properties

- Some 5-bromo-imidazole derivatives exhibit significant anticancer activity, particularly against leukemic cancer cell lines. This indicates their potential in developing novel cancer therapies (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

- Imidazoles, including brominated derivatives, have broad applications in clinical medicine due to their antimicrobial properties. Novel imidazole compounds have shown potential as potent antimicrobial agents (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Role in Photochemical and Magnetic Studies

- Ruthenium complexes with axial imidazole/DMSO ligands, including 5-bromo-N-methylimidazole, have been studied for their activity as water oxidation catalysts. These complexes demonstrate significant structural and activity variations based on the nature of axial ligands (Wang, Duan, Stewart, Pu, Liu, Privalov, & Sun, 2012).

- Bisthienylethene-cobalt(II) complexes with 5-bromo-phenyl-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole exhibit unique photochromic behavior and slow magnetic relaxation, indicating their multifunctional nature for potential applications in molecular electronics (Cao, Wei, Li, & Gu, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-2-(1,1-difluoroethyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXDHIKORUPHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(1,1-difluoroethyl)-1H-imidazole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)

![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)

![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)

![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)

![[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2926116.png)

![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)

![ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2926118.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)